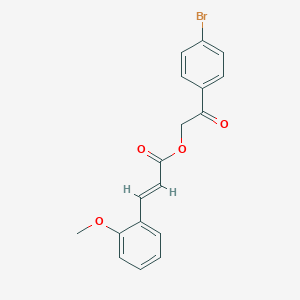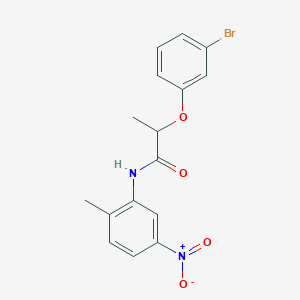
2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant fragrances
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate can be achieved through esterification reactions. One possible route involves the reaction of 4-bromobenzoyl chloride with 2-methoxyphenylacetic acid in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate may have various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The enone moiety can participate in Michael addition reactions, which are important in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate
- 2-(4-fluorophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate
- 2-(4-methylphenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-2-oxoethyl (2E)-3-(2-methoxyphenyl)prop-2-enoate may impart unique reactivity and biological activity compared to its analogs. Bromine is a larger and more electronegative atom, which can influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] (E)-3-(2-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-22-17-5-3-2-4-14(17)8-11-18(21)23-12-16(20)13-6-9-15(19)10-7-13/h2-11H,12H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVAMNCNPZXDMA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-[3,5-dimethyl-2-(4-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5178860.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethyl-1-piperazinyl)-N-methyl-2-indanecarboxamide](/img/structure/B5178862.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)

![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5178890.png)
![5-(2-Pyridin-4-ylethyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B5178898.png)
![5-acetyl-3-amino-4-(4-bromophenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5178911.png)


![4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole](/img/structure/B5178947.png)

![N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5178956.png)
methanone](/img/structure/B5178972.png)
![N-(2,4-dichlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5178973.png)
